molecular formula C7H9ClN2 B2487797 (1S)-1-(6-Chloro(3-pyridyl))ethylamine CAS No. 579515-26-7

(1S)-1-(6-Chloro(3-pyridyl))ethylamine

Cat. No.: B2487797
CAS No.: 579515-26-7
M. Wt: 156.61
InChI Key: OZVNENIAEVSUDT-YFKPBYRVSA-N
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Description

(1S)-1-(6-Chloro(3-pyridyl))ethylamine is a chiral amine compound characterized by the presence of a chlorine-substituted pyridine ring

Scientific Research Applications

(1S)-1-(6-Chloro(3-pyridyl))ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(6-Chloro(3-pyridyl))ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-chloropyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chiral resolution processes or the use of chiral catalysts to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(6-Chloro(3-pyridyl))ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Mechanism of Action

The mechanism by which (1S)-1-(6-Chloro(3-pyridyl))ethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s activity is often mediated through binding to these targets, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(6-Bromo(3-pyridyl))ethylamine: Similar structure but with a bromine atom instead of chlorine.

    (1S)-1-(6-Fluoro(3-pyridyl))ethylamine: Similar structure but with a fluorine atom instead of chlorine.

    (1S)-1-(6-Methyl(3-pyridyl))ethylamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(1S)-1-(6-Chloro(3-pyridyl))ethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(1S)-1-(6-chloropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVNENIAEVSUDT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Stir a mixture of 1-(6-chloro-pyridin-3-yl)-ethanone (5 g, 32.14 mmol) in titanium tetra(isopropoxide) (18.27 g, 64.27 mmol) and ammonia (160.7 mmol, 2 M in MeOH) under N2 for 6 hours at room temperature. To this mixture add sodium tetrahydroborate (1.82 g, 48.21 mmol) and stir overnight. Quench the reaction mixture with ammonium hydroxide and filter the mixture. From the filtrate remove the solvent and extract the residue with dichloromethane, wash with saturated aqueous sodium chloride and dry over Na2SO4, filter and remove the solvent to obtain a dark yellow oil (4.2 g). MS (ES) m/z 157 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
160.7 mmol
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
catalyst
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Cool a solution of sodium borohydride (2.96 g, 82.65 mmol) and titanium tetrachloride (1 M in toluene, 41.33 mL, 41.33 mmol) in 50 mL of dry 1,2-dimethoxyethane to 0° C. under N2. Add 1-(6-chloropyridin-3-yl)ethanone oxime (3.52 g, 20.66 mmol) to the solution dropwise. Stir the mixture overnight at RT. Quench the reaction with 200 mL of water. Basify the mixture with ammonium hydroxide. Subsequently, extract the crude product into toluene and ethyl acetate. Separate the layers and dry the organic layer over sodium sulfate. Concentrate in vacuo to give the crude product (1.24 g, 38%). 1H NMR (400 MHz, CDCl3) δ 3.53 (s, 3H), 5.23 (s, 2H), 7.39 (d, J=4.0 Hz, 1H), 7.96 (d, J=1.6 Hz, 1H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
41.33 mL
Type
catalyst
Reaction Step One
Name
1-(6-chloropyridin-3-yl)ethanone oxime
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Synthesis routes and methods III

Procedure details

To a stirred solution of N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine (10.9 g) in dried tetrahydrofuran (150 ml) cooled to -70° C. under N2 atmosphere was added butyl-lithium (10 w/v % in hexane, 26 ml), causing an immediate intense color to occur. After 30 minutes stirring at the temperature, methyl iodide (5.7 g) was added dropwise, and then the mixture was stirred for three hours without cooling. The solvent was removed under reduced pressure. To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added and heated under reflux for one hour. The cooled solution was poured into water (100 ml) and extracted with methylene chloride (50 ml×2). The aqueous fraction was neutralized with 2N-sodium hydroxide and extracted with methylene chloride (50 ml×2). The extract was dried over sodium sulfate and evaporated to obtain 1-(2-chloro-5-pyridyl)ethylamine (4 g). nD20 1.5440
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

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